REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[CH:17]([O-:18])=[O:19].[NH4+:20].[OH:1][c:2]1[cH:3][c:4]([CH2:11][C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:5][cH:6][c:7]1[N+:8]([O-:9])=[O:10]>>[OH:1][c:2]1[cH:3][c:4]([CH2:11][C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:5][cH:6][c:7]1[NH2:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cc1ccc([N+](=O)[O-])c(O)c1
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Name
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Type
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product
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Smiles
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CCOC(=O)Cc1ccc(N)c(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |